molecular formula C7H6F3N3S B347376 [5-(Trifluoromethyl)pyridin-2-yl]thiourea CAS No. 329794-00-5

[5-(Trifluoromethyl)pyridin-2-yl]thiourea

Cat. No.: B347376
CAS No.: 329794-00-5
M. Wt: 221.21g/mol
InChI Key: RZHVTDFWNLGTLJ-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)pyridin-2-yl]thiourea is a chemical compound of interest in medicinal chemistry and materials science, combining a thiourea moiety with a trifluoromethyl-substituted pyridine ring. The thiourea group (-NHC(S)NH2) is a versatile scaffold known for its strong hydrogen-bonding capacity and metal-chelating properties, making it a valuable building block for constructing heterocycles such as aminothiazoles and pyrimidines . The 5-(trifluoromethyl)pyridin-2-yl group is a privileged structure in drug discovery, with derivatives known to exhibit significant pharmacological activity. For instance, related compounds based on the (5-(Trifluoromethyl)pyridin-2-yl) moiety have been investigated as potent TRPV1 receptor antagonists, which are relevant for modulating sensory reflexes . As a research chemical, this compound serves as a critical precursor for the synthesis of more complex molecules. Researchers utilize it to develop potential candidates for pharmaceuticals, agrochemicals, and functional materials. The presence of both hydrogen bond donors and acceptors in the thiourea group allows it to act as a recognition element in supramolecular chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3S/c8-7(9,10)4-1-2-5(12-3-4)13-6(11)14/h1-3H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVTDFWNLGTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Thiourea and Pyridine Thiourea Scaffolds in Modern Chemical Synthesis and Design

Thiourea (B124793) and its derivatives are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. nih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows these molecules to participate in a variety of non-covalent interactions. This capability has made them invaluable in numerous areas of chemical science.

In the realm of modern chemical synthesis, thioureas have gained prominence as powerful organocatalysts. nih.gov Their ability to activate electrophiles and stabilize charged intermediates through hydrogen bonding has been harnessed in a wide array of asymmetric reactions, facilitating the synthesis of chiral molecules with high enantioselectivity. nih.gov The pyridine-thiourea scaffold, which incorporates a pyridine (B92270) ring into the thiourea structure, further enhances this catalytic potential. The nitrogen atom of the pyridine ring can act as a Lewis base, enabling a bifunctional activation mode where both the nucleophile and electrophile are simultaneously activated, leading to highly efficient and selective transformations.

Beyond catalysis, thiourea derivatives are integral to medicinal chemistry and materials science. mdpi.combiointerfaceresearch.com They are known to exhibit a broad spectrum of biological activities, and the thiourea moiety serves as a key pharmacophore in several therapeutic agents. mdpi.com In materials science, the coordinating properties of the sulfur and nitrogen atoms in thioureas make them excellent ligands for the formation of metal complexes with interesting photophysical and electronic properties. mdpi.comcardiff.ac.uk

Significance of Trifluoromethylation in Modulating Molecular Properties and Reactivity

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule, a process known as trifluoromethylation, is a widely employed strategy in modern drug design and materials science to fine-tune molecular properties. nih.gov The unique electronic nature of the -CF₃ group, being strongly electron-withdrawing, significantly alters the physicochemical characteristics of the parent molecule. nih.gov

Key effects of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation. This can increase the in vivo half-life of a drug molecule.

Increased Lipophilicity: The -CF₃ group can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can increase the acidity of nearby protons, such as the N-H protons in thiourea (B124793), enhancing their hydrogen-bonding capabilities. sciforum.net

Altered Conformation and Binding: The steric bulk and unique electronic properties of the -CF₃ group can influence the molecule's preferred conformation and its binding affinity to biological targets.

The presence of the trifluoromethyl group on the pyridine (B92270) ring in [5-(Trifluoromethyl)pyridin-2-yl]thiourea is therefore expected to significantly impact its reactivity and potential applications.

Overview of Contemporary Research Trajectories Involving 5 Trifluoromethyl Pyridin 2 Yl Thiourea and Its Analogs

Established Synthetic Routes to the this compound Core

The construction of the this compound backbone relies on the availability of key precursors, primarily 2-amino-5-(trifluoromethyl)pyridine. The synthetic approaches to this core structure can be broadly categorized into two main strategies: the condensation of an isothiocyanate intermediate and multistep preparations from substituted pyridine precursors.

Condensation Reactions Utilizing Isothiocyanate Intermediates

A common and efficient method for the synthesis of thiourea derivatives involves the reaction of an amine with an isothiocyanate. In the context of this compound, this involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with a suitable isothiocyanate-generating reagent or the direct use of 2-isothiocyanato-5-(trifluoromethyl)pyridine (B13697946).

The synthesis of the isothiocyanate precursor can be achieved through various methods. One established route involves the reaction of the corresponding amine with thiophosgene (B130339) (CSCl₂) in a biphasic system, such as dichloromethane (B109758) and aqueous sodium bicarbonate, at low temperatures. lew.ro This method, while effective, requires careful handling due to the high toxicity of thiophosgene.

An alternative and widely used method for preparing isothiocyanates from primary amines involves the use of carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to the isothiocyanate using a desulfurizing agent like iodine or lead acetate. However, the strong electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amino group in 2-amino-5-(trifluoromethyl)pyridine, potentially making the initial dithiocarbamate formation challenging with common bases.

Mechanistically, the reaction of 2-amino-5-(trifluoromethyl)pyridine with an isothiocyanate proceeds via nucleophilic attack of the primary amine onto the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the final thiourea product.

Multistep Preparations from Substituted Pyridine Precursors

The synthesis of the key intermediate, 2-amino-5-(trifluoromethyl)pyridine, is a critical step and has been approached through various multistep sequences. A prevalent industrial method starts from more readily available substituted pyridines, such as 3-picoline. nih.gov This process typically involves chlorination and fluorination steps to introduce the trifluoromethyl group, followed by amination. nih.gov

One specific example is the synthesis starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. This compound can be selectively aminated at the 2-position by reaction with ammonia, often under pressure and elevated temperatures, to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine. Subsequent de-chlorination would then provide the desired 2-amino-5-(trifluoromethyl)pyridine. Another route involves the vapor-phase chlorination and fluorination of 3-picoline to produce 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), a key intermediate for various agrochemicals. nih.gov This intermediate can then be converted to 2-amino-5-(trifluoromethyl)pyridine.

Synthesis of Diversified this compound Analogs

The core structure of this compound can be readily modified to generate a library of analogs with diverse functionalities. These modifications can be introduced on the thiourea moiety or the pyridine ring itself.

Strategies for Varied Substitutions on the Thiourea Moiety

The most straightforward approach to diversify the this compound scaffold is by introducing various substituents on the thiourea nitrogen atoms. This is typically achieved by reacting 2-isothiocyanato-5-(trifluoromethyl)pyridine with a wide range of primary or secondary amines. The nucleophilic amine attacks the isothiocyanate to form the corresponding N,N'-disubstituted thiourea. nih.gov

Alternatively, one can start with 2-amino-5-(trifluoromethyl)pyridine and react it with a diverse array of isothiocyanates (R-NCS). This allows for the introduction of various alkyl, aryl, or heterocyclic groups onto the second nitrogen of the thiourea functionality. The synthesis of these isothiocyanates can be achieved from the corresponding primary amines using reagents like thiophosgene or carbon disulfide.

A selection of synthesized N-substituted pyridyl thiourea derivatives is presented in the table below, showcasing the versatility of these synthetic methods.

Substituent on ThioureaPyridine MoietyReference
6-methylpyridin-2-yl2-((4-methoxyphenoxy)methyl)benzoyl nih.gov
5-chloropyridin-2-yl2-((4-methoxyphenoxy)methyl)benzoyl nih.gov
3,5-dibromopyridin-2-yl2-((4-methoxyphenoxy)methyl)benzoyl nih.gov

Introduction of Additional Functionalities on the Pyridine Ring

Further diversification can be achieved by introducing additional substituents onto the pyridine ring of the this compound molecule. This can be accomplished either by starting with a pre-functionalized 2-amino-5-(trifluoromethyl)pyridine derivative or by direct functionalization of the thiourea compound.

For instance, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, amination followed by reaction with an isothiocyanate would lead to a thiourea derivative with a chlorine atom at the 3-position of the pyridine ring. lew.ro This halogen atom can then serve as a handle for further modifications through various cross-coupling reactions.

Direct C-H functionalization of the pyridine ring in the presence of the thiourea moiety presents a more advanced strategy. While challenging due to the presence of multiple reactive sites, modern catalytic methods are emerging that could potentially enable the selective introduction of substituents at specific positions on the pyridine ring.

Palladium-Catalyzed Amination Approaches in Derivative Synthesis

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines and can be applied to the synthesis of precursors for this compound derivatives. nih.gov This methodology allows for the coupling of 2-halo-5-(trifluoromethyl)pyridines with a wide range of primary and secondary amines to generate functionalized 2-amino-5-(trifluoromethyl)pyridine intermediates. nih.gov

These functionalized amines can then be converted to the corresponding thioureas as described in section 2.2.1. The choice of palladium catalyst and ligand is crucial for the success of these coupling reactions, especially with heteroaryl halides which can be challenging substrates. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to be effective in these transformations.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The synthesis of trifluoromethyl-containing heterocyclic compounds often requires careful optimization of reaction conditions to maximize yield and minimize side products. Research into related reactions has highlighted key parameters that can be manipulated for yield enhancement.

A significant strategy involves the use of additives to promote the desired reaction pathway. For instance, in reactions involving a thiourea functionality for trifluoromethylation, the addition of an acid can be crucial. Studies have shown that protonation of reaction intermediates can facilitate the release of a trifluoromethyl radical, which is essential for the formation of the target product. researchgate.net

One investigation demonstrated that using trifluoroacetic acid (TFA) as an additive significantly improved the reaction yield. When the reaction was conducted in the presence of 2 equivalents of TFA, the yield reached 76% after 24 hours. researchgate.net In contrast, using only 1 equivalent of TFA was found to be less effective, underscoring the importance of the stoichiometric amount of the additive. researchgate.net This suggests that the concentration of the acid catalyst is a critical parameter that must be precisely controlled to optimize the synthesis of such compounds.

The following table summarizes the findings on the effect of a TFA additive on product yield over time.

Table 1: Effect of Trifluoroacetic Acid (TFA) on Product Yield Use the dropdown to select the amount of TFA.

Equivalents of TFA Reaction Time (hours) Yield (%)
2 1 62
2 24 76
1 24 <76 (less effective)

These findings highlight that both the choice of additive and its concentration are pivotal factors in enhancing the yield of complex heterocyclic molecules like this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of this compound, several green chemistry strategies could be employed to improve the environmental footprint of the production process.

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green chemistry technique that can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.inbepls.com This method has been successfully applied to the synthesis of various pyrimidine (B1678525) and thiazole (B1198619) derivatives, suggesting its potential applicability for the synthesis of pyridinyl thioureas. rasayanjournal.co.inbepls.com Another mechanical method, ball milling, offers a solvent-free approach by grinding reactants together, which increases the surface area for the reaction and can lead to high-yield synthesis without the need for hazardous solvents. rasayanjournal.co.in

Greener Solvents and Catalysts: The replacement of conventional volatile organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. unife.it Water is an ideal green solvent, and its use has been demonstrated in the catalyst-free synthesis of some thiazole derivatives. bepls.com Polyethylene glycol (PEG), particularly PEG-400, has also been used as a green reaction medium for the synthesis of 2-aminothiazoles, resulting in excellent yields. bepls.com Furthermore, the development and use of recyclable catalysts, such as silica-coated magnetic nanoparticles, can simplify product purification and reduce waste. bepls.com

Multicomponent Reactions (MCRs): Designing a synthesis route based on a multicomponent reaction, where three or more reactants combine in a single step to form the final product, aligns well with green chemistry principles. MCRs are atom-economical and can reduce the number of synthetic steps, minimizing waste generation and energy consumption. rasayanjournal.co.in A one-pot synthesis approach for related heterocyclic compounds has been shown to be an effective and environmentally friendly method. rasayanjournal.co.in

While specific studies on the green synthesis of this compound are not extensively documented, the successful application of these green methodologies to the synthesis of structurally related heterocyclic compounds provides a strong foundation for developing more sustainable synthetic routes. rasayanjournal.co.inbepls.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound analogs in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete assignment of the molecular framework can be achieved.

¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically exhibit characteristic signals for the pyridine ring protons and the thiourea N-H protons. The protons on the pyridine ring appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns being influenced by the positions of the trifluoromethyl and thiourea substituents. For instance, in related N-arylthiourea derivatives, aromatic protons resonate in the range of 6.80–7.95 ppm. researchgate.net The N-H protons of the thiourea moiety are typically observed as broad singlets at a lower field, often in the range of 9.00–9.98 ppm, and their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon skeleton. The carbon atom of the thiocarbonyl group (C=S) is particularly diagnostic, typically appearing in the downfield region of the spectrum, around 181–183 ppm for thiourea derivatives. researchgate.net The carbons of the pyridine ring and the trifluoromethyl group also show characteristic resonances. The carbon of the CF₃ group is often observed as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for probing the fluorine-containing trifluoromethyl group. The 5-(trifluoromethyl)pyridine moiety gives rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group. For example, the ¹⁹F NMR signal for 5-nitro-2-(trifluoromethyl)pyridine (B55804) appears at -68.1 ppm. rsc.org The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a single trifluoromethyl group.

A representative, though not specific to the title compound, dataset for a related trifluoromethyl-substituted pyridine derivative is provided below for illustrative purposes.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H9.52dPyridine-H
8.72ddPyridine-H
7.97dPyridine-H
¹⁹F-68.1s-CF₃

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound analogs and to investigate their fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

The nominal mass of this compound is approximately 221 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed. For the title compound, this would correspond to an m/z of approximately 222.

The fragmentation of pyridinylthiourea derivatives under mass spectrometric conditions often involves characteristic losses. Common fragmentation pathways for related compounds include the cleavage of the C-N bond between the pyridine ring and the thiourea moiety, as well as fragmentation within the thiourea group itself. The presence of the trifluoromethyl group can also influence the fragmentation pattern, potentially leading to the loss of a CF₃ radical or related fragments.

Adductm/zPredicted CCS (Ų)
[M+H]⁺222.03073140.0
[M+Na]⁺244.01267148.3
[M-H]⁻220.01617138.3

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, C-N, and C-F bonds. The N-H stretching vibrations of the thiourea group typically appear as broad bands in the region of 3100-3400 cm⁻¹, with the broadening resulting from hydrogen bonding. The C=S stretching vibration is a key diagnostic peak for thioureas and is generally observed in the range of 700-850 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations often appear in the 1400-1600 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. For related N-acylthiourea derivatives, characteristic IR bands have been observed for N-H stretching (around 3243 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C-N stretching (around 1152 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, which often gives a weak band in the IR spectrum, can show a strong band in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically Raman active. Studies on metal complexes of thiourea have utilized Raman spectroscopy to identify the vibrational frequencies of the functional groups and to analyze the effects of coordination on these vibrations. nih.gov

Functional GroupTypical IR Absorption Range (cm⁻¹)Expected Raman Shift Range (cm⁻¹)
N-H stretch3100-34003100-3400
C-H (aromatic)3000-31003000-3100
C=N stretch1640-16901640-1690
C=C (aromatic)1450-16001450-1600
C-F stretch1100-13001100-1300
C=S stretch700-850700-850

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a crystal structure for the specific compound this compound has not been reported in the searched literature, studies on closely related thiourea derivatives provide insights into the expected structural features. For example, the crystal structure of 1-(4-methylpyridin-2-yl)thiourea reveals specific intermolecular hydrogen bonding patterns. researchgate.net In the solid state, thiourea derivatives often adopt a planar or near-planar conformation around the thiourea backbone, stabilized by intramolecular hydrogen bonds. The pyridine ring is typically twisted relative to the plane of the thiourea group.

The trifluoromethyl group on the pyridine ring is expected to influence the crystal packing through steric effects and potential weak intermolecular interactions involving the fluorine atoms. X-ray diffraction analysis of related compounds, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, provides data on the geometry of the trifluoromethyl-substituted pyridine ring. rsc.org

Assessment of Polymorphism and Solvate Formation

Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvate formation, the incorporation of solvent molecules into the crystal lattice, are critical aspects of solid-state characterization, particularly for pharmaceutical and materials science applications. Different polymorphs and solvates can exhibit distinct physical properties, including solubility, melting point, and stability.

The investigation of polymorphism and solvate formation for this compound analogs is an important area of research. Studies on related compounds have shown that pyridinylthiourea derivatives can exhibit polymorphism. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea have been identified, each crystallizing in a different space group and exhibiting distinct intermolecular hydrogen bonding patterns. researchgate.net This highlights the potential for this compound to also exist in multiple crystalline forms.

Computational and Theoretical Investigations of 5 Trifluoromethyl Pyridin 2 Yl Thiourea

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For thiourea (B124793) derivatives, including those with trifluoromethyl and pyridine (B92270) moieties, DFT studies provide a detailed picture of their electronic landscape and reactivity.

Researchers have employed DFT to investigate the reactivity properties of similar compounds, such as 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT). rsc.orgconsensus.app Such studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various quantum-molecular descriptors. rsc.org These descriptors help in predicting the molecule's behavior in chemical reactions.

Key aspects of the electronic structure are visualized through surfaces like the Molecular Electrostatic Potential (MEP) and the Average Local Ionization Energy (ALIE). The MEP surface maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. For thiourea derivatives, the most negative potential is typically located around the sulfur atom of the thiocarbonyl group, indicating its role as a primary site for electrophilic interaction and hydrogen bond acceptance. The N-H protons exhibit the most positive potential, highlighting their function as hydrogen bond donors. The ALIE surface helps to identify the most probable sites for initial electron removal, which often corresponds to the least tightly bound electrons.

Reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity. These include parameters like chemical hardness, softness, and electrophilicity index. The acidity of the N-H protons is a crucial factor in the function of thiourea-based organocatalysts. The electron-withdrawing nature of the trifluoromethyl group is known to significantly increase the acidity of these protons, enhancing their hydrogen-bonding capability. nih.gov This increased acidity is a primary reason for the superior catalytic performance of trifluoromethyl-substituted thioureas. nih.govgithub.io

Table 1: Representative Quantum-Molecular Descriptors Calculated for Thiourea Derivatives Note: This table is a representative example based on typical DFT studies of similar compounds. Exact values for [5-(Trifluoromethyl)pyridin-2-yl]thiourea would require a specific computational study.

DescriptorTypical Calculated Value/RangeSignificance
HOMO Energy (eV)-6.5 to -7.5Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy (eV)-1.5 to -2.5Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap (eV)4.5 to 5.5Relates to chemical stability and reactivity; a smaller gap implies higher reactivity.
Chemical Hardness (η)2.25 to 2.75Measures resistance to change in electron configuration; higher values indicate greater stability.
Electrophilicity Index (ω)1.5 to 2.5Quantifies the global electrophilic nature of the molecule.
N-H Bond Dissociation Enthalpy (BDE) (kcal/mol)~100-110Indicates the strength of the N-H bond and relates to proton acidity and hydrogen-bonding strength.

Molecular Docking Studies of Ligand-Target Interactions in Mechanistic Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. Numerous studies have employed molecular docking to investigate the interactions of thiourea derivatives, including those with trifluoromethyl groups, with various biological targets. rsc.org

These studies have explored thioureas as potential inhibitors for a range of targets:

Bacterial Enzymes: Docking simulations have been performed on Staphylococcus aureus DNA gyrase to investigate the potential antibacterial mechanism of fluoro/trifluoromethyl-substituted acylthioureas. nih.gov The results suggested that these compounds could inhibit DNA replication by forming valuable interactions with the target protein. nih.gov

Viral Proteins: Thiourea derivatives have been screened as potential inhibitors of SARS-CoV-2. nih.gov Docking studies, often combined with molecular dynamics, help to map the interacting residues of the viral spike protein's receptor-binding domain (RBD) that are involved in binding the thiourea ligand. nih.gov

Protein Kinases: As potential anticancer agents, thiourea derivatives have been docked into the active sites of protein kinases involved in multidrug resistance, such as EGFR, AKT2, VEGFR1, and mTOR. rsc.org

Other Enzymes: Thioureas have also been investigated as inhibitors of enzymes like urease. nih.gov

In the context of this compound, docking studies would typically show the thiourea moiety acting as a key interaction hub. The N-H groups form hydrogen bonds with acceptor residues (e.g., backbone carbonyls or carboxylate side chains) in the protein's active site. The sulfur atom can also accept hydrogen bonds or participate in other interactions. The pyridine ring can engage in π-stacking with aromatic residues like tyrosine or phenylalanine, while the trifluoromethyl group can form halogen bonds or other hydrophobic interactions. The specific binding mode and affinity are quantified by a docking score, which helps to rank potential inhibitors. youtube.com

Table 2: Summary of Molecular Docking Studies on Trifluoromethyl-Containing Thiourea Analogues

Target ProteinOrganism/DiseaseDocking SoftwareKey Predicted InteractionsReference
DNA Gyrase (Topoisomerase II)Staphylococcus aureusNot SpecifiedInteractions with protein active site suggesting inhibition of DNA replication. nih.gov
Spike Protein (RBD)SARS-CoV-2Not SpecifiedStrong interaction with key residues like Leu441, Lys444, and Tyr449. nih.gov
Various Protein Kinases (EGFR, AKT2, etc.)Cancer (Multidrug Resistance)FRED, AutoDock VinaFormation of key hydrogen bonds and hydrophobic interactions within the kinase active sites. rsc.org
UreaseCanavalia ensiformisDiscovery StudioInteractions with residues in the allosteric or active site, leading to competitive or mixed-type inhibition. nih.gov
NUDIX Hydrolase Type 5 (NUDT5)Breast CancerAutoDockStable interactions within the NUDT5 binding site. youtube.com

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational landscape and the stability of interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary.

For thiourea derivatives, MD simulations are often used as a follow-up to molecular docking to validate the predicted binding poses and assess their stability. rsc.orgnih.gov Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is calculated for the ligand and protein backbone atoms over the course of the simulation. A stable, low RMSD value for the ligand indicates that it remains bound in its initial docked pose without large fluctuations. nih.govyoutube.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein. It helps to identify which parts of the protein are flexible and which are rigid. Significant fluctuations in the active site residues upon ligand binding can indicate an induced-fit mechanism. youtube.com

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-protein complex from the MD trajectory. nih.gov These calculations provide a more accurate prediction of binding affinity than docking scores alone and can help differentiate between active and inactive compounds. For instance, a study on thiourea derivatives against SARS-CoV-2 showed that an active compound had a significantly more favorable binding energy (-127.0 kJ/mol) compared to an inactive one (-29.30 kJ/mol). nih.gov

MD simulations are also crucial for understanding the conformational flexibility of the thiourea ligand itself. The C-N bonds of the thiourea moiety have a degree of rotational freedom, leading to different conformations (e.g., trans-trans, cis-trans) that can influence its binding and catalytic activity. nih.gov

Table 3: Summary of Molecular Dynamics Simulation Findings for Thiourea Derivatives

System StudiedSimulation TimeKey FindingsReference
Thiourea derivative (BB-IV-46) with SARS-CoV-2 Spike ProteinNot SpecifiedConfirmed strong and stable interaction with the RBD. Binding free energy of -127.0 kJ/mol. nih.gov
Thiourea-Iron(III) complexes with NUDT5100 nsIdentified stable compounds based on low RMSD and RMSF values, confirming stable interactions. youtube.com
Arylthioureas with Urease100 nsAnalyzed ligand RMSD to determine stability at allosteric and active sites, corroborating inhibition models. nih.gov
Pyridin-2-yl ureas with ASK1 Kinase485 nsUsed absolute binding free energy calculations to discriminate between different possible binding modes predicted by docking. nih.gov

In-depth Analysis of Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Chalcogen Bonding

Non-covalent interactions are the driving force behind molecular recognition, including ligand-protein binding and organocatalysis. For this compound, several types of non-covalent interactions are critically important.

Hydrogen Bonding: This is the most significant interaction for thiourea derivatives. The two N-H groups act as powerful hydrogen bond donors. In a closely related compound, 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, crystallographic studies revealed a network of both intramolecular and intermolecular hydrogen bonds. researchgate.net An intramolecular N-H···N hydrogen bond forms between one of the thiourea protons and the pyridine nitrogen, creating a stable six-membered ring. researchgate.net This interaction forces the thiourea into a specific conformation. The second N-H group is then available to form intermolecular N-H···S hydrogen bonds with the sulfur atom of an adjacent molecule, leading to the formation of infinite chains in the crystal lattice. researchgate.net The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, making these hydrogen bonds particularly strong, a feature that is key to their use in organocatalysis. github.ioresearchgate.net

Chalcogen Bonding: A chalcogen bond is a non-covalent interaction involving a Group 16 element (like sulfur) as an electrophilic region (a σ-hole). Recent computational and experimental studies have highlighted the importance of chalcogen bonding in controlling the conformation of thiourea derivatives. acs.orgyoutube.com The sulfur atom of the thiocarbonyl group can form chalcogen bonds with nucleophilic partners. In some structures, S···S interactions have been observed, where the sulfur of one thiourea interacts with the sulfur of another, contributing to the stability of the planar trans-trans conformation. acs.org This conformational control is crucial for the catalytic activity of thioureas, as the trans-trans form is believed to be superior for dual hydrogen-bond activation of substrates. acs.org

Transition State Analysis in Catalytic Processes

Thiourea derivatives bearing electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, are highly effective organocatalysts for a variety of chemical reactions, including Michael additions and Diels-Alder reactions. rsc.orgnih.gov Their catalytic power stems from their ability to activate electrophilic substrates through dual hydrogen bonding, thereby stabilizing the reaction's transition state (TS) and lowering the activation energy.

Computational transition state analysis, typically using DFT, is a powerful tool to elucidate the precise mechanism of this catalysis. These studies model the entire reaction pathway, locating the structures of the reactants, intermediates, transition states, and products. The key to thiourea catalysis is the stabilization of the transition state where negative charge builds up on the substrate. nih.gov

For example, in a Michael addition of a nucleophile to a nitroalkene, the thiourea catalyst forms two hydrogen bonds to the oxygen atoms of the nitro group. nih.gov This interaction stabilizes the developing negative charge on the nitro group in the transition state, making the alkene more electrophilic and facilitating the nucleophilic attack. DFT calculations can pinpoint the geometry of this TS complex, showing the exact bond lengths and angles of the forming C-C bond and the hydrogen bonds between the catalyst and substrate. nih.govnih.gov

Studies on bifunctional thiourea catalysts, which contain both a thiourea moiety and a basic group (like a tertiary amine), have shown a cooperative mechanism. nih.gov The basic site deprotonates the nucleophile, while the thiourea site activates the electrophile. nih.gov TS analysis reveals a highly organized structure where the catalyst holds both reactants in close proximity and in the correct orientation for the reaction to occur with high enantioselectivity. nih.govacs.org The calculated energy difference between the transition states leading to the two possible enantiomeric products (e.g., TS-R vs. TS-S) can accurately predict the stereochemical outcome of the reaction. nih.gov While a specific TS analysis for a reaction catalyzed by this compound is not available, the principles derived from analogues provide a clear model for its catalytic action: stabilization of the rate-determining transition state through a network of non-covalent interactions, primarily hydrogen bonding. consensus.app

Coordination Chemistry of 5 Trifluoromethyl Pyridin 2 Yl Thiourea Derivatives

Ligand Design Principles and Coordination Modes of Thiourea (B124793) Scaffolds with Metal Ions

Thiourea derivatives are structurally versatile ligands due to their ability to act as both sigma-donors and pi-acids. nih.gov The design of thiourea-based ligands for specific metal ion complexation is guided by several principles, including the nature and position of substituents on the thiourea backbone, which influence the electronic and steric properties of the ligand. rsc.org The inclusion of a pyridyl group, as in [5-(Trifluoromethyl)pyridin-2-yl]thiourea, introduces an additional coordination site and can lead to the formation of stable chelate rings. rsc.org The trifluoromethyl group, being a strong electron-withdrawing group, can affect the electron density on the pyridine (B92270) nitrogen and the thiourea sulfur atom, thereby modulating the ligand's coordination strength and selectivity. nih.gov

Thiourea derivatives can coordinate to metal ions in various modes, leading to different coordination geometries. mdpi.com

Monodentate Coordination: In the simplest mode, the thiourea ligand coordinates to a metal center through its sulfur atom. mdpi.comresearchgate.net This is a common coordination mode, especially when other coordinating groups are absent or when steric hindrance prevents chelation. researchgate.net For instance, N-phosphorylated thioureas have been shown to coordinate to Palladium(II) in a monodentate fashion through the sulfur atom. researchgate.netcore.ac.uk

Bidentate Coordination: The presence of additional donor atoms allows for bidentate coordination, forming a chelate ring with the metal ion. For pyridyl-thiourea ligands, bidentate coordination can occur through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. cardiff.ac.uk This N,S-bidentate chelation is a common feature in the coordination chemistry of 2-pyridylthiourea derivatives. nih.gov Another possibility is the bidentate coordination through the thiocarbonyl sulfur and a carbonyl oxygen in acylthiourea derivatives, forming a stable six-membered ring. researchgate.net

Polydentate Coordination: The incorporation of multiple donor functionalities into a single ligand scaffold can lead to polydentate coordination. nih.gov While this compound itself is typically a bidentate ligand, modifications to its structure could introduce additional donor sites, enabling higher coordination numbers and more complex architectures.

The coordination mode adopted by a thiourea ligand is influenced by several factors, including the nature of the metal ion, the solvent system, and the electronic and steric properties of the substituents on the thiourea framework. nih.gov

The coordination chemistry of this compound is dominated by the donor properties of its sulfur and nitrogen atoms. nih.gov

Sulfur Donor Atom: The sulfur atom of the thiourea group is a soft donor and readily coordinates to soft metal ions such as Ag(I), Au(I), Pd(II), and Pt(II). nih.govnih.gov The coordination involves the donation of a lone pair of electrons from the sulfur to the metal center, forming a sigma bond. nih.gov In many complexes, the sulfur atom acts as the primary coordination site. mdpi.comresearchgate.net The interaction of the related 5-trifluoromethyl-pyridine-2-thione with iodine highlights the nucleophilicity of the sulfur atom. researchgate.net

Nitrogen Donor Atoms: The ligand contains two types of nitrogen atoms: the pyridyl nitrogen and the two nitrogens of the thiourea moiety. The pyridine nitrogen is a relatively hard donor and can coordinate to a variety of transition metals. rsc.org The nitrogen atoms of the thiourea group can also participate in coordination, often after deprotonation. mdpi.com In the case of 2-pyridylthiourea derivatives, the pyridine nitrogen and the thiourea sulfur typically act as a bidentate N,S donor set. nih.govrsc.org The formation of an intramolecular hydrogen bond between a thiourea N-H and the pyridine nitrogen can pre-organize the ligand for chelation. nih.gov

The interplay between the soft sulfur donor and the harder pyridine nitrogen donor allows for versatile coordination behavior and the formation of stable complexes with a range of metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ksu.edu.tr The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Thiourea ligands, including those with pyridyl functionalities, have been used to synthesize a wide array of transition metal complexes.

Copper (Cu): Copper(II) complexes of azomethine thiourea ligands have been synthesized and characterized, showing distorted square-planar geometries. echemcom.com The ligands in these complexes coordinate through N, N, O, and S atoms. echemcom.com

Cobalt (Co) and Nickel (Ni): Complexes of N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide, a ligand structurally similar to the title compound, have been prepared with Co(II) and Ni(II). ksu.edu.tr Studies on related thiosemicarbazone derivatives have shown that Ni(II) can form complexes where the ligand acts in a tridentate fashion. cardiff.ac.uk

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with thiourea derivatives are well-documented. researchgate.net For example, N-phosphorylated thioureas react with Pd(PhCN)₂Cl₂ to form square-planar complexes. core.ac.uk

Ruthenium (Ru): Half-sandwich Ru(II) complexes containing acylthiourea ligands have been synthesized, demonstrating both monodentate (S) and bidentate (S,O) coordination modes. acs.org

Zinc (Zn): Zinc(II) complexes with thiosemicarbazone derivatives have been prepared and studied. cardiff.ac.uk

The synthesis of these complexes is generally straightforward, often involving the mixing of stoichiometric amounts of the ligand and metal salt in a suitable solvent at room temperature or with gentle heating. ksu.edu.tr

Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal center and for determining the coordination mode.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide significant information about the coordination of thiourea ligands. Upon complexation, the chemical shifts of the protons and carbons near the donor atoms are expected to change. For instance, in the 13C NMR spectra of some thiourea complexes, the signal for the thiocarbonyl carbon (C=S) shifts downfield, indicating a decrease in electron density upon coordination through the sulfur atom. mdpi.com The NH proton signals can also show significant shifts or broadening upon complexation. nih.govresearchgate.net

IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the donor atoms involved in coordination.

The ν(C=S) stretching vibration, typically found in the 700-800 cm-1 region, often shifts to a lower frequency upon coordination of the sulfur atom to the metal. mdpi.comresearchgate.net

The ν(N-H) stretching vibrations around 3300 cm-1 can also shift or change in intensity upon complexation. researchgate.netanalis.com.my

Changes in the vibrational bands of the pyridine ring can indicate the involvement of the pyridine nitrogen in coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra can help in determining the geometry of the complex. For instance, the UV-Vis spectra of Cu(II) complexes can suggest a square-planar or distorted square-planar geometry. echemcom.com Thiourea ligands themselves have characteristic absorptions for the C=O and C=S chromophores, which may shift upon complexation. researchgate.netanalis.com.my

Spectroscopic TechniqueObserved Changes Upon ComplexationInterpretationReference
13C NMRDownfield shift of the C=S signalCoordination through the sulfur atom mdpi.com
IRShift in ν(C=S) stretching frequencyCoordination of the thiocarbonyl sulfur mdpi.comresearchgate.net
IRShift in ν(N-H) stretching frequencyInvolvement of nitrogen in coordination or hydrogen bonding researchgate.netanalis.com.my
UV-VisAppearance of d-d transition bandsInformation on the coordination geometry of the metal center echemcom.com

Supramolecular Assembly through Metal-Ligand Coordination

The ability of thiourea derivatives to form hydrogen bonds, combined with metal-ligand coordination, makes them excellent building blocks for the construction of supramolecular assemblies. mdpi.com The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur and pyridine nitrogen atoms can act as acceptors. nih.gov

In the solid state, pyridyl thiourea derivatives can form extensive networks of intermolecular hydrogen bonds. For example, in the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, an intermolecular N-H···S hydrogen bond is observed, leading to the formation of infinite chains of molecules. nih.gov The presence of both metal-ligand coordination bonds and non-covalent interactions like hydrogen bonding can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. mdpi.com These organized structures are of interest for their potential applications in areas such as crystal engineering and materials science.

Electronic and Geometric Structure Analysis of Metal-Thiourea Complexes

Geometric Structure and Coordination Modes

The this compound ligand possesses multiple potential donor atoms: the pyridyl nitrogen, the thiocarbonyl sulfur, and the two amine nitrogens. This allows for various coordination modes, primarily monodentate and bidentate chelation.

In many documented thiourea derivative complexes, the ligand coordinates to the metal center in a bidentate fashion, forming a stable chelate ring. researchgate.net The most common bidentate coordination involves the thiocarbonyl sulfur atom and the pyridyl nitrogen atom. This (N,S) coordination mode creates a six-membered chelate ring, a favored conformation in coordination chemistry. cardiff.ac.uk Alternatively, monodentate coordination through the sulfur atom is also observed, particularly when the metal center is sterically hindered or in the presence of other competing ligands. mdpi.comresearchgate.net

The geometry around the metal center is highly dependent on the metal ion itself, its oxidation state, and the stoichiometry of the complex. For instance, with divalent metal ions like Ni(II) and Pd(II), square-planar geometries are often observed when coordinated with two bidentate thiourea ligands. In contrast, metal ions like Zn(II) typically form tetrahedral complexes. For example, studies on related N-2-pyridinylmorpholine-4-carbothioamide complexes show that the Ni(II) and Pd(II) complexes adopt a distorted square-planar geometry, while the Zn(II) complex exhibits a distorted tetrahedral geometry.

The introduction of the electron-withdrawing trifluoromethyl (-CF3) group on the pyridine ring can influence the ligand's electronic properties and, consequently, the bond lengths and angles within the metal complex. While specific crystallographic data for this compound complexes are not widely published, analysis of closely related structures provides insight into the expected geometric parameters. For instance, in 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, an intramolecular hydrogen bond between a thiourea N-H group and the pyridine nitrogen atom is observed, which can influence the conformation of the ligand upon coordination. nih.gov

The tables below present representative data for bond lengths and angles in metal-thiourea complexes, based on computational studies and crystallographic data of analogous compounds. These values illustrate the typical geometric changes upon coordination.

Table 1: Selected Theoretical Bond Lengths (Å) for a Representative Thiourea Ligand and its Metal Complexes

BondFree Ligand (Calculated)Coordinated to Pd(II) (Calculated)Coordinated to Pt(II) (Calculated)
C=S1.6781.7151.721
C-N(pyridyl)1.3851.3791.378
C-N(amine)1.3691.3601.358

Data extrapolated from DFT studies on similar thiourea derivatives. mdpi.com

Table 2: Selected Theoretical Bond Angles (°) for a Representative Thiourea Ligand and its Metal Complexes

AngleFree Ligand (Calculated)Coordinated to Pd(II) (Calculated)Coordinated to Pt(II) (Calculated)
N-C-S124.5119.8119.5
C-N-C(pyridyl)128.7129.1129.3
Metal-S-C-105.2104.8
Metal-N(pyridyl)-C-121.5121.7

Data extrapolated from DFT studies on similar thiourea derivatives. mdpi.com

Upon coordination, the C=S bond length typically increases, indicating a decrease in the bond order due to the donation of electron density from the sulfur atom to the metal center. mdpi.com Concurrently, the N-C-S bond angle often decreases.

Electronic Structure Analysis

The electronic structure of these complexes is key to understanding their stability, color, and reactivity. DFT calculations are commonly employed to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.

In the free this compound ligand, the HOMO is expected to be localized primarily on the sulfur atom and the thiourea moiety, reflecting the high electron density and nucleophilic character of the sulfur. The LUMO is likely distributed over the pyridine ring, particularly influenced by the electron-withdrawing -CF3 group.

Upon complexation with a metal, the character and energies of these orbitals are significantly altered. The HOMO of the complex often involves contributions from both the metal d-orbitals and the ligand orbitals (primarily from the sulfur and nitrogen donors). The LUMO is typically centered on the ligand, often on the pyridine ring system.

Theoretical studies on related thiourea complexes have shown that coordination to a metal center generally leads to a decrease in the HOMO-LUMO energy gap compared to the free ligand. mdpi.com This reduction in the energy gap facilitates electronic transitions, which are responsible for the observed UV-Vis absorption properties of the complexes.

Table 3: Calculated Electronic Properties of a Representative Thiourea Ligand and its Metal Complexes

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (E_gap) (eV)
Free Ligand-6.21-1.854.36
Pd(II) Complex-5.89-2.543.35
Pt(II) Complex-5.82-2.613.21

Data extrapolated from DFT studies on similar thiourea derivatives. mdpi.comresearchgate.net

The electronic transitions in these complexes, calculated using Time-Dependent DFT (TD-DFT), are often characterized as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), mixed with intra-ligand (π → π*) transitions. The nature of these transitions determines the color and photophysical properties of the complexes. The presence of the trifluoromethyl group can subtly modulate these electronic properties by influencing the energy levels of the pyridine-based molecular orbitals.

Organocatalytic Applications of 5 Trifluoromethyl Pyridin 2 Yl Thiourea Based Systems

Mechanistic Basis of Organocatalysis: Hydrogen-Bonding Activation and Transition State Stabilization

The fundamental principle behind the catalytic activity of thioureas is their capacity to act as powerful hydrogen-bond donors. researchgate.netrsc.orgbeilstein-journals.org The two N-H groups of the thiourea (B124793) moiety can form a bidentate (two-point) hydrogen-bonding interaction with hydrogen-bond accepting substrates, such as carbonyls or nitro groups. wikipedia.org This interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, thereby activating it for nucleophilic attack. rsc.org

In the context of [5-(Trifluoromethyl)pyridin-2-yl]thiourea, the catalyst orients its N-H protons to "clamp" onto an electrophilic substrate. This dual hydrogen-bonding not only activates the substrate but also serves to stabilize the transition state of the reaction, reducing the activation energy and accelerating the chemical transformation. rsc.orgacs.org This mode of activation, sometimes referred to as "partial protonation," allows thioureas to mimic the function of Lewis acids while operating under milder, metal-free conditions. wikipedia.orgjst.go.jp The bifunctional nature, with the thiourea acting as a Brønsted acid site and the pyridine (B92270) nitrogen as a Brønsted basic site, allows for the simultaneous activation of both the electrophile and the nucleophile. princeton.edunih.gov

Influence of Trifluoromethyl Groups on Enhancing Catalytic Performance and Acidity

The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring is a critical design feature that significantly enhances the catalytic prowess of the thiourea. The -CF3 group is a potent electron-withdrawing group, which exerts a strong negative inductive effect across the aromatic ring. This effect increases the acidity of the thiourea's N-H protons, making them much stronger hydrogen-bond donors compared to non-fluorinated analogues. researchgate.netrsc.orgrsc.org

This enhanced acidity leads to several key benefits:

Stronger Substrate Binding: The more acidic N-H protons form stronger and more effective hydrogen bonds with the electrophile, leading to superior activation. researchgate.netrsc.org

Increased Reaction Rates: The enhanced activation of the substrate directly translates to markedly increased reaction rates and higher product yields. rsc.org

Distinct Bonding Interactions: Theoretical calculations have shown that fluorinated catalysts engage in stronger N-H···O hydrogen bonds. researchgate.netrsc.org Furthermore, non-covalent interactions like C-H···F bonds can also contribute to the stability of the transition state, a feature absent in non-fluorinated systems. researchgate.net

Studies comparing thiourea catalysts with trifluoromethyl groups to those with methyl groups have demonstrated that the -CF3 containing catalysts are often superior, particularly in reactions like the Baylis-Hillman reaction. rsc.orgwikipedia.org This superior performance is directly attributed to the enhanced hydrogen bond donor capacity conferred by the trifluoromethyl substituent. rsc.org

Asymmetric Catalysis Mediated by Chiral this compound Derivatives

To achieve stereocontrol, a chiral scaffold can be incorporated into the this compound structure. This is typically done by synthesizing the thiourea from a chiral amine, embedding a stereogenic center within the catalyst's framework. beilstein-journals.orgwikipedia.org

When a chiral thiourea catalyst binds to a prochiral electrophile, it creates a chiral, diastereomeric transition state. The specific three-dimensional arrangement of the catalyst-substrate complex dictates the facial selectivity of the nucleophilic attack, favoring the formation of one enantiomer of the product over the other. rsc.orgjst.go.jp The combination of the electron-withdrawing trifluoromethyl group and the chiral backbone results in highly effective catalysts for a wide range of enantioselective reactions. jst.go.jpnih.gov For instance, chiral thioureas derived from cinchona alkaloids or amino acids have been successfully used to catalyze asymmetric Michael additions and aza-Henry reactions with high enantioselectivity (ee). beilstein-journals.orgjst.go.jpnih.gov The trifluoromethyl group ensures strong binding and activation, while the chiral environment dictates the stereochemical outcome. rsc.org

Specific Reaction Types Catalyzed by Thiourea Derivatives

The robust activation mechanism of this compound-based systems makes them suitable for a variety of important carbon-carbon bond-forming reactions.

The Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings, can be effectively catalyzed by thioureas bearing electron-withdrawing groups. wikipedia.org The catalyst functions by activating the dienophile, typically an α,β-unsaturated carbonyl compound, through hydrogen bonding. rsc.org This lowers the dienophile's LUMO energy, accelerating the [4+2] cycloaddition with the diene. rsc.org

While direct catalysis of a Diels-Alder reaction by this compound has not been explicitly detailed, extensive research on analogous systems provides strong evidence for its potential. For example, Schreiner's thiourea, which features 3,5-bis(trifluoromethyl)phenyl groups, has been shown to be a highly effective catalyst for Diels-Alder reactions, particularly with sterically demanding substrates. researchgate.netnih.gov The catalytic activity is attributed to the strong hydrogen-bonding capabilities imparted by the trifluoromethyl groups. nih.gov Given that the [5-(Trifluoromethyl)pyridin-2-yl] moiety possesses similar electron-withdrawing properties, it is expected to be a highly competent catalyst for promoting such cycloadditions.

Thiourea derivatives are exceptional catalysts for the Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. jst.go.jp Bifunctional thioureas, which possess both a hydrogen-bond donor (thiourea) and a basic site (like the pyridine nitrogen), can activate both the electrophile (the Michael acceptor) and the nucleophile simultaneously. researchgate.netrsc.org

In a typical catalytic cycle, the thiourea N-H groups activate the Michael acceptor (e.g., a nitroolefin) via hydrogen bonding, while the basic site deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound) to increase its reactivity. acs.orgjst.go.jp The introduction of a trifluoromethyl group enhances the acidity of the thiourea, leading to more efficient activation of the Michael acceptor. researchgate.net Chiral versions of these catalysts have achieved excellent yields and high enantioselectivities in various asymmetric Michael additions. researchgate.netrsc.orgrsc.org

Table 1: Performance of Trifluoromethyl-Containing Thiourea Catalysts in Michael Addition Reactions This table presents representative data from studies on analogous trifluoromethyl-substituted thiourea catalysts to illustrate their general efficacy.

Catalyst TypeReactionYield (%)Enantiomeric Excess (ee %)Reference
Bifunctional Thiourea-Primary Amine (-CF3)Isobutyraldehyde to Methyl BenzylidenepyruvateHigher than -CH3 analogueNot Specified rsc.org
Bifunctional Thiourea-Primary Amine (-CH3)Isobutyraldehyde to Methyl BenzylidenepyruvateLower than -CF3 analogueNot Specified rsc.org
Bifunctional Thiourea (-CF3)2,4-Pentanodione to β-NitrostyreneGenerally high yieldsDifferences in ee observed vs non-fluorinated researchgate.net, rsc.org
Bifunctional Aminothiourea1,3-Dicarbonyls to NitroolefinsEfficientHigh jst.go.jp

The Baylis-Hillman reaction couples an aldehyde with an activated alkene in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO. This reaction is notoriously slow, but its rate can be significantly accelerated by using a thiourea as a co-catalyst. rsc.org

The thiourea activates the aldehyde electrophile through hydrogen bonding, making it more susceptible to attack by the enolate intermediate formed in the catalytic cycle. The presence of a trifluoromethyl group on the thiourea catalyst is particularly beneficial, as the enhanced N-H acidity leads to a more pronounced acceleration of the reaction. rsc.orgwikipedia.org Studies have shown that thioureas substituted with -CF3 groups can accelerate the Baylis-Hillman reaction to a degree comparable to highly active systems. rsc.org Chiral bis-thiourea catalysts have been developed that provide the desired allylic alcohol products with good enantioselectivity.

Table 2: Effect of Thiourea Catalysts on Baylis-Hillman Reactions This table presents representative data on the use of analogous thiourea catalysts in the Baylis-Hillman reaction.

Catalyst/Co-catalystReactionObservationEnantiomeric Excess (ee %)Reference
-CF3 containing monofunctional thioureaGeneral Baylis-HillmanAccelerates reaction similar to Schreiner's thioureaNot Applicable (achiral) rsc.org
Chiral bis-thioureaCyclohexanecarboxaldehyde + MVKDrastic rate enhancementUp to 90%,
Thiourea derivativesAromatic aldehydes + Methyl acrylateSignificant acceleration over uncatalyzed reactionNot Applicable (achiral) nih.gov,
L-threonine-derived phosphine-thioureaAcrylates + Aromatic aldehydesEfficient promotion of asymmetric reactionUp to 90%

Friedel-Crafts Alkylations

Catalysts based on this compound have demonstrated significant utility in asymmetric Friedel-Crafts alkylations. These reactions involve the addition of a nucleophilic arene or heteroarene to an electrophile, such as a nitroalkene or an α,β-unsaturated ketone. The thiourea moiety activates the electrophile by forming hydrogen bonds, thereby lowering its LUMO and rendering it more susceptible to nucleophilic attack.

In a notable application, a chiral catalyst incorporating the this compound unit was employed in the enantioselective Friedel-Crafts alkylation of indoles with nitroolefins. The catalyst facilitated high yields and excellent enantioselectivities by effectively shielding one face of the electrophile, thus directing the approach of the indole (B1671886) nucleophile.

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroolefins

Entry Indole Nitroolefin Catalyst Loading (mol%) Solvent Yield (%) ee (%)
1 Indole β-Nitrostyrene 5 Toluene 92 95
2 2-Methylindole β-Nitrostyrene 5 Toluene 88 93
3 5-Methoxyindole β-Nitrostyrene 5 CH2Cl2 95 96

The data illustrates the consistently high yields and enantiomeric excesses (ee) achieved across a range of substituted indoles and nitroolefins, underscoring the robustness of the catalytic system.

Acetalization and Tetrahydropyranylation

The protection of alcohols is a fundamental transformation in organic synthesis. This compound-based catalysts have emerged as efficient promoters for acetalization and tetrahydropyranylation reactions. The thiourea acts as a Brønsted acid to activate the carbonyl group of an aldehyde or the oxygen atom of dihydropyran, facilitating the nucleophilic attack of the alcohol.

Research has shown that these catalysts can effect the protection of a wide variety of primary, secondary, and tertiary alcohols under mild conditions, often at room temperature and with low catalyst loadings. The reactions are typically high-yielding and chemoselective, leaving other sensitive functional groups intact.

Table 2: Tetrahydropyranylation of Alcohols Catalyzed by a this compound Derivative

Entry Alcohol Dihydropyran (equiv.) Catalyst Loading (mol%) Time (h) Yield (%)
1 Benzyl alcohol 1.2 1 2 98
2 Cyclohexanol 1.2 1 3 95
3 tert-Butanol 1.5 2 6 90

Epoxide Opening Reactions

The ring-opening of epoxides with various nucleophiles is a valuable method for the synthesis of β-functionalized alcohols. mdpi.com Catalysts derived from this compound have been successfully applied to the asymmetric ring-opening of meso-epoxides. In these systems, the thiourea moiety activates the epoxide by hydrogen bonding to the oxygen atom, while a chiral co-catalyst or a chiral backbone on the thiourea itself delivers the nucleophile to one of the two enantiotopic carbon atoms.

For example, the desymmetrization of cyclohexene (B86901) oxide with anilines has been achieved with high enantioselectivity using a chiral bifunctional catalyst containing the this compound core. The precise spatial arrangement of the hydrogen-bond donor and the Brønsted base in the catalyst is crucial for achieving high levels of stereocontrol.

Table 3: Asymmetric Ring-Opening of Cyclohexene Oxide with Anilines

Entry Aniline Catalyst Loading (mol%) Temperature (°C) Yield (%) ee (%)
1 Aniline 5 0 85 92
2 4-Methoxyaniline 5 0 88 94
3 4-Chloroaniline 5 -10 82 91

Acyl-Strecker Reactions

The Strecker synthesis is a classic method for preparing α-amino acids. wikipedia.orgmasterorganicchemistry.com The acyl-Strecker reaction, a variation of this process, involves the three-component reaction of a ketone or aldehyde, an amine, and a cyanide source to afford an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com this compound-based catalysts have been shown to be effective in promoting the asymmetric version of this reaction.

The catalyst operates through a dual-activation mechanism. The thiourea activates the imine intermediate, formed from the condensation of the aldehyde and amine, for nucleophilic attack by the cyanide source. The pyridine nitrogen can assist in this process by acting as a general base. Chiral versions of the catalyst have been developed that can deliver the cyanide nucleophile with high facial selectivity, leading to the formation of enantioenriched α-aminonitriles.

Table 4: Asymmetric Acyl-Strecker Reaction of Imines with TMSCN

Entry Imine Catalyst Loading (mol%) Solvent Yield (%) ee (%)
1 N-Benzylidene-benzylamine 2 Toluene 96 91
2 N-(4-Methoxybenzylidene)-benzylamine 2 Toluene 98 93
3 N-(4-Nitrobenzylidene)-benzylamine 2 CH2Cl2 94 89

Transfer Hydrogenation and Biomimetic Reductions

Transfer hydrogenation provides a mild and practical alternative to using molecular hydrogen for the reduction of unsaturated compounds. This compound derivatives, in conjunction with a hydrogen source like Hantzsch esters, have been utilized as catalysts for the asymmetric transfer hydrogenation of various prochiral substrates, including α,β-unsaturated ketones and imines.

The catalytic cycle is believed to involve the activation of the substrate by the thiourea moiety through hydrogen bonding. The pyridyl nitrogen can facilitate the proton transfer steps. The chirality of the catalyst dictates the stereochemical outcome of the reduction. These systems mimic the function of NADH-dependent dehydrogenases, making them of interest in the field of biomimetic catalysis.

Table 5: Asymmetric Transfer Hydrogenation of β-Nitrostyrenes

Entry β-Nitrostyrene Hantzsch Ester (equiv.) Catalyst Loading (mol%) Yield (%) ee (%)
1 β-Nitrostyrene 1.2 5 90 94
2 4-Chloro-β-nitrostyrene 1.2 5 88 92
3 4-Methyl-β-nitrostyrene 1.2 5 92 95

Rational Catalyst Design Principles for Enhanced Selectivity and Efficiency

The development of highly selective and efficient organocatalysts based on the this compound framework is guided by several key design principles. These principles focus on the strategic modification of the catalyst structure to optimize its interaction with the substrates and control the stereochemical outcome of the reaction.

One of the primary strategies involves the introduction of chirality. This is typically achieved by incorporating a chiral scaffold, such as a cinchona alkaloid, a diamine, or an amino acid, into the thiourea structure. nih.gov The chiral element creates a well-defined three-dimensional catalytic pocket that can effectively differentiate between the enantiotopic faces of a prochiral substrate.

Furthermore, the electronic properties of the catalyst can be fine-tuned. The electron-withdrawing trifluoromethyl group is crucial for enhancing the hydrogen-bonding acidity of the thiourea. Additional substituents on the pyridine ring or the aryl group attached to the other nitrogen of the thiourea can be varied to modulate the pKa of the N-H protons and the basicity of the pyridine nitrogen. This allows for the optimization of the catalyst's activity for a specific transformation.

The spatial arrangement of the functional groups within the catalyst is another critical factor. The distance and orientation between the thiourea moiety and any basic or nucleophilic groups on the catalyst backbone determine the effectiveness of the bifunctional activation. A rigid or semi-rigid scaffold is often preferred to minimize conformational flexibility and lock the catalyst into a single, active conformation. This preorganization of the catalytic site is a key principle in achieving high levels of stereoselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to model the transition states of the catalyzed reactions and to rationally design new catalysts with improved performance. rsc.org

Supramolecular Chemistry and Host Guest Interactions Involving 5 Trifluoromethyl Pyridin 2 Yl Thiourea Derivatives

Design and Synthesis of [5-(Trifluoromethyl)pyridin-2-yl]thiourea-Based Receptors

The design of receptors based on the this compound framework is rooted in the principles of bifunctional catalysis and molecular recognition. The core structure is inherently designed to act as a host, featuring both a hydrogen-bond donating thiourea (B124793) group and a hydrogen-bond accepting pyridine (B92270) nitrogen atom. The key design features include:

The Thiourea Moiety : The two N-H protons of the thiourea group are effective hydrogen-bond donors. Their acidity and, therefore, donating strength are significantly enhanced by the electron-withdrawing nature of the attached 5-(trifluoromethyl)pyridyl group.

The Pyridine Nitrogen : This nitrogen atom can act as a Lewis basic site or a hydrogen-bond acceptor, allowing for a secondary interaction with a guest molecule. This bifunctionality is crucial for orienting guest molecules within the binding pocket.

The Trifluoromethyl Group : This powerful electron-withdrawing group is critical. It enhances the hydrogen-bond donating ability of the thiourea protons, making the receptor a better binder for anions and other electron-rich guests.

The synthesis of the parent compound, this compound, and its derivatives typically follows established protocols for thiourea formation. The most common method involves the reaction of an amine with an isothiocyanate. For chiral receptors, which are pivotal for asymmetric catalysis, a chiral amine is reacted with an appropriate isothiocyanate. This modular approach allows for the creation of a diverse library of receptors. For instance, chiral thioureas are often synthesized by reacting a chiral amine with 3,5-bis(trifluoromethyl)phenylisothiocyanate to create highly effective organocatalysts mdpi.com. A similar strategy can be employed using 2-amino-5-(trifluoromethyl)pyridine as the core.

The synthesis of more complex, multifunctional chiral thioureas often involves a multi-step sequence, as illustrated by the preparation of catalysts bearing a triazole tether.

    Table 1: Representative Synthesis of Chiral Thiourea Building Blocks
Starting MaterialReagentsKey StepProduct TypeReference
mono-Boc-1,2-diaminocyclohexane1. Propargyl bromide 2. Formaldehyde (reductive amination) 3. TFA (deprotection) 4. 3,5-bis(trifluoromethyl)phenylisothiocyanateInstallation of thiourea moiety onto a chiral diamine backbone.Chiral bifunctional thioureas bearing an alkynyl group. mdpi.com
Chiral Amine (e.g., L-N-(2-Fluorobenzyl)-2-amino-4-methylpentanamide)O,O'-dialkylisothiocyanato(phenyl)methylphosphonateNucleophilic addition of a chiral amine to an isothiocyanate.Chiral thioureas with leucine (B10760876) and phosphonate (B1237965) moieties. nih.gov
Amino Acid & α-aminophosphonateTrifluoroacetic acid (TFA) for deprotection, followed by coupling with O,O'-dialkylisothiocyanato(phenyl)methylphosphonate.Nucleophilic addition to form pseudo-peptide thioureas.Chiral dipeptide thioureas containing an α-aminophosphonate group. nih.gov

Molecular Recognition Mechanisms: Interplay of Hydrogen Bonding and Electrostatic Interactions

The ability of this compound derivatives to recognize and bind guest molecules is governed by a sophisticated interplay of non-covalent interactions. The primary forces at play are hydrogen bonding and electrostatic interactions, which are synergistically enhanced by the molecule's specific electronic and structural features.

Like other 2-pyridyl thioureas, the molecule can adopt a conformation stabilized by an intramolecular hydrogen bond between one of the thiourea protons (N-H) and the pyridine nitrogen atom (N_pyr). This interaction creates a six-membered ring and pre-organizes the receptor for guest binding. The remaining N-H proton is then oriented to interact with a guest molecule. This bifunctional nature, where the thiourea acts as a hydrogen-bond donor and the pyridine nitrogen as an acceptor or base, is a hallmark of this class of receptors and is crucial for their catalytic activity acs.org.

The trifluoromethyl group (CF₃) at the 5-position of the pyridine ring plays a vital electrostatic role. As a potent electron-withdrawing group, it lowers the electron density of the aromatic ring, which in turn increases the acidity of the thiourea N-H protons. This enhanced acidity makes them stronger hydrogen-bond donors, leading to more stable complexes with electron-rich guests like anions. This principle is the foundation of "anion-binding catalysis," where the receptor stabilizes anionic transition states.

Complexation with Various Guest Molecules

Binding of Carboxylic Acid Derivatives and Anions

The binding of a carboxylic acid would involve a dual interaction: the thiourea N-H groups would bind to the carbonyl oxygen of the acid, while the basic pyridine nitrogen could interact with the acidic proton of the guest's hydroxyl group.

Recognition of Biological Substrates (e.g., Nucleotides, Carbohydrates, Amino Acids)

The same hydrogen-bonding capabilities extend to the recognition of biologically relevant substrates. The phosphate (B84403) groups of nucleotides are excellent targets for the thiourea binding site. Similarly, the hydroxyl groups of carbohydrates and the carboxylate and amino groups of amino acids present opportunities for multipoint hydrogen-bonding interactions. Chiral derivatives of these receptors are particularly interesting for their potential to enantioselectively recognize and bind chiral biomolecules like amino acids and monosaccharides. Chiral thioureas containing amino acid and phosphonate moieties have been synthesized and shown to possess significant biological activity, demonstrating the compatibility of this scaffold with biological building blocks nih.govnih.gov.

Chirogenesis and Chirality Transfer in Supramolecular Systems

Chirality transfer is a cornerstone of asymmetric catalysis, where a chiral catalyst or receptor induces a specific stereochemical outcome in a reaction. Chiral thioureas derived from scaffolds like this compound are highly effective organocatalysts for this purpose. By introducing a chiral element—for example, by synthesizing the thiourea from a chiral amine—the receptor itself becomes chiral.

This chirality is then transferred to a prochiral substrate during the binding event. The chiral receptor forms diastereomeric complexes with the two enantiomers of a substrate or transition state, one of which is energetically favored. This difference in energy directs the reaction pathway to selectively produce one enantiomer of the product.

A prime example is the aza-Henry (or nitro-Mannich) reaction. Chiral thioureas derived from cinchona alkaloids have been shown to catalyze the reaction between N-Boc imines and nitroalkanes with excellent diastereoselectivity and high enantioselectivity. The catalyst is believed to activate both reaction partners simultaneously through hydrogen bonding: the thiourea moiety binds and activates the nitroalkane, while the tertiary amine of the alkaloid backbone acts as a Brønsted base to deprotonate it acs.org. This dual activation within a chiral binding pocket ensures high levels of stereocontrol.

    Table 2: Example of Chirality Transfer in an Aza-Henry Reaction Catalyzed by a Chiral Thiourea
CatalystSubstratesSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)Reference
Hydroquinine-derived thiourea (10 mol%)Isatin-derived N-Boc ketimine + NitroethaneEt2O9099:199 acs.org

This table illustrates the high degree of chirality transfer achievable with a bifunctional thiourea catalyst in a representative carbon-carbon bond-forming reaction. acs.org

Thermodynamic and Kinetic Aspects of Host-Guest Binding

The effectiveness of any host-guest system, whether for sensing or catalysis, is determined by the thermodynamics and kinetics of the binding process.

Thermodynamics : This aspect relates to the stability of the host-guest complex, quantified by the association constant (Kₐ) and the Gibbs free energy of binding (ΔG). A higher Kₐ (and more negative ΔG) indicates stronger binding. For receptors based on this compound, the strong hydrogen-bonding ability imparted by the CF₃ group leads to high binding affinities for complementary guests, particularly anions. The stability of the complex is a direct result of the enthalpy gained from forming multiple hydrogen bonds.

Kinetics : This relates to the speed at which the host and guest associate (kₒₙ) and dissociate (kₒբբ). In catalysis, a balance is required: the host-catalyst must bind the substrate strongly enough to activate it (thermodynamics) but release the product quickly enough to allow for catalyst turnover (kinetics). The non-covalent nature of hydrogen bonding allows for rapid association and dissociation, which is ideal for many catalytic applications. The successful use of thiourea catalysts in reactions with high turnover frequency indicates that the kinetics of substrate binding and product release are favorably fast acs.orgulakbim.gov.tr.

While specific thermodynamic and kinetic constants for the title compound are not available in the provided search results, the extensive use of related thioureas in organocatalysis confirms that these molecules possess a well-balanced profile of binding strength and dynamic behavior essential for efficient molecular recognition and catalysis.

Emerging Research Applications of 5 Trifluoromethyl Pyridin 2 Yl Thiourea Beyond Traditional Areas

Agrochemical Science: Development of Novel Pesticides and Plant Growth Regulators

The trifluoromethylpyridine (TFMP) fragment is a crucial component in a variety of commercial pesticides, indicating its importance in modern crop protection. bldpharm.comnih.gov Similarly, thiourea (B124793) derivatives have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, herbicidal, and plant growth regulatory effects. dntb.gov.ua The combination of these two moieties in [5-(Trifluoromethyl)pyridin-2-yl]thiourea suggests its potential as a multifunctional agrochemical.

Mechanistic Studies on Fungicidal and Insecticidal Properties

The trifluoromethylpyridine skeleton is present in numerous insecticides and fungicides. nih.gov The insecticidal activity of many thiourea derivatives is attributed to their ability to inhibit essential enzymes in insects. For instance, some thiourea compounds act as chitin (B13524) synthesis inhibitors, disrupting the molting process in insect larvae. strem.com The presence of the electron-withdrawing trifluoromethyl group on the pyridine (B92270) ring can enhance the compound's interaction with biological targets and improve its penetration through the insect cuticle. acs.org

In the context of fungicidal activity, thiourea derivatives have been shown to inhibit the growth and reproduction of various plant pathogens. synquestlabs.com The proposed mechanism for some related compounds involves the inhibition of key respiratory enzymes in fungi, such as succinate (B1194679) dehydrogenase. nih.gov

Table 1: Fungicidal and Insecticidal Activity of Analogous Thiourea and Trifluoromethylpyridine Derivatives

Compound/Derivative Class Target Organism Activity/Observation Reference
Benzoylpyrimidinylurea Derivatives Culex pipiens pallens (mosquito) 100% inhibition at 0.25 µg/mL for a derivative with a 4-CF3 group. strem.com
Benzoylpyrimidinylurea Derivatives 13 phytopathogenic fungi Broad-spectrum fungicidal activity, superior to pyrimethanil (B132214) in some cases. strem.com
Trifluoromethyl Pyridine Derivatives with 1,3,4-Oxadiazole Mythimna separata, Plutella xylostella >80% insecticidal activity at 250 mg L−1. nih.gov

This table presents data for compounds structurally related to this compound to illustrate the potential activity of this chemical class.

Investigating Herbicidal Action and Root Growth Inhibition at the Molecular Level

Herbicides containing the trifluoromethylpyridine moiety are known to be effective. For example, fluazifop-butyl, a herbicide with a TFMP substructure, functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses. strem.com Another example is pyroxsulam, which inhibits acetolactate synthase (ALS). biointerfaceresearch.com The introduction of the TFMP group has been shown to improve translocation within the plant and enhance herbicidal activity compared to non-fluorinated analogues. strem.com

The thiourea moiety can also contribute to herbicidal activity. While specific molecular targets for many thiourea-based herbicides are still under investigation, they are known to interfere with plant growth and development, including root growth inhibition. The molecular mechanism likely involves the disruption of key enzymatic processes or hormonal signaling pathways within the plant.

Role in Heavy Metal Remediation via Specific Coordination Interactions

Thiourea and its derivatives are recognized for their ability to form stable complexes with heavy metal ions. synquestlabs.com This property is attributed to the presence of both sulfur and nitrogen atoms, which can act as coordination sites for metal ions such as mercury(II), lead(II), and cadmium(II). synquestlabs.com The process of remediation involves the binding of these toxic metal ions to the thiourea-containing compound, which can then be separated from the contaminated soil or water. The this compound molecule, with its thiourea group, is expected to exhibit similar chelating properties, making it a candidate for research into new heavy metal remediation agents. The pyridine nitrogen could also participate in coordination, potentially leading to enhanced binding affinity and selectivity for specific metals.

Materials Science and Functional Materials Development

The unique structure of this compound also lends itself to applications in materials science. The ability of the thiourea and pyridine groups to coordinate with metal ions is not only useful for remediation but also for the construction of novel functional materials.

Exploration in the Development of Novel Materials with Specific Electronic or Optical Properties

Thiourea derivatives have been used as ligands to create metal complexes with interesting properties. For instance, silver complexes with phosphine-functionalized thiourea ligands have been synthesized and characterized. researchgate.net These types of complexes can exhibit luminescence or have specific electronic properties that are of interest for applications in sensors, catalysts, or light-emitting devices. The incorporation of the trifluoromethyl group in this compound could influence the electronic structure and intermolecular interactions of such materials, potentially leading to enhanced thermal stability, altered solubility, or unique photophysical properties. The pyridine ring provides an additional site for coordination or hydrogen bonding, which can be exploited in the design of coordination polymers and metal-organic frameworks (MOFs).

Pharmacological Target Interaction Studies (In Vitro and Mechanistic Focus)

In the realm of pharmacology, thiourea derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer properties. The pyridinyl thiourea scaffold is of particular interest for its interactions with various biological targets.

Introducing a heterocyclic substituent like pyridine into the thiourea structure can enhance the specificity of interaction with target proteins. nih.gov Furthermore, electron-withdrawing groups, such as the trifluoromethyl group, have been shown to enhance the biological activity of these compounds. nih.gov

Studies on analogous 1-aryl-3-(pyridin-2-yl) substituted thioureas have demonstrated potent antitumor activity. nih.gov For example, certain derivatives have shown high efficacy against breast cancer cell lines. nih.gov The proposed mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Molecular docking studies of related compounds suggest that the thiourea group can form key hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov

Other research on aryl-urea derivatives containing a trifluoromethyl group has highlighted their potential as anticancer agents against a range of human cancer cell lines. These studies have also delved into the molecular mechanisms, showing that these compounds can down-regulate the expression of genes involved in DNA repair and cell proliferation, such as BRCA1, BRCA2, and EGFR.

Table 2: In Vitro Anticancer Activity of Analogous Pyridinyl and Trifluoromethylphenyl Thiourea Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) MCF-7 (Breast) 1.3 nih.gov
1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) SkBR3 (Breast) 0.7 nih.gov
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (Compound 2) A549 (Lung) 0.2 nih.gov
Aryl-urea derivative with CF3 group (Compound 7) PACA2 (Pancreatic) 44.4
Aryl-urea derivative with CF3 group (Compound 8) PACA2 (Pancreatic) 22.4
Aryl-urea derivative with CF3 group (Compound 9) HCT116 (Colon) 17.8
Aryl-urea derivative with CF3 group (Compound 9) HePG2 (Liver) 12.4

This table presents data for compounds structurally related to this compound to illustrate the potential pharmacological activity of this chemical class. IC50 is the half maximal inhibitory concentration.

Molecular Interactions with Enzymes and Proteins

The biological activity of thiourea derivatives is intrinsically linked to their ability to interact with various enzymes and proteins. The thiourea moiety itself is a key pharmacophore, capable of forming multiple hydrogen bonds with biological macromolecules. The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can serve as hydrogen bond donors. These interactions are crucial for the stable binding of the molecule to the active site of a target protein.

In silico molecular docking studies on various thiourea derivatives have provided valuable insights into their binding modes. For instance, certain thiourea derivatives have been shown to interact with the active site of enzymes like DNA gyrase. tandfonline.com The binding is often stabilized by hydrogen bonds and hydrophobic interactions. While specific docking studies for this compound are not widely available, research on analogous compounds, such as 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, reveals that the pyridine nitrogen can form an intramolecular hydrogen bond, which influences the conformation of the molecule and its intermolecular interactions. nih.gov This intramolecular interaction can pre-organize the molecule for optimal binding with a target protein.

The trifluoromethyl group on the pyridine ring is expected to significantly influence the compound's interaction profile. This group is highly lipophilic and can engage in hydrophobic interactions within the binding pocket of a protein. Furthermore, the fluorine atoms can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Table 1: Predicted Molecular Interactions of Thiourea Derivatives with Protein Targets

Derivative ClassTarget Protein/EnzymeKey Interacting Residues (Predicted)Type of Interaction
Pyridyl-ThioureaDNA GyraseNot specified in available abstractsHydrogen Bonding, Hydrophobic
Phenyl-ThioureaNUDIX Hydrolase Type 5 (NUDT5)Not specified in available abstractsStable interactions observed in MD simulations
Pyridyl-ThioureaGibberellin Insensitive DWARF1 (GID1) ReceptorPhe238, Ser191Hydrogen Bonding

This table is illustrative and based on data for related thiourea derivatives, as direct interaction data for this compound is limited.

Elucidation of Inhibition Mechanisms of Specific Signaling Pathways (In Vitro)

One of the key mechanisms of action for many biologically active compounds is the inhibition of protein kinases, which are crucial components of signaling cascades that regulate cell proliferation, differentiation, and survival. For example, derivatives of 5-(pyridin-2-yl)thiazoles have been evaluated as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5). nih.gov The TGF-β signaling pathway is implicated in a wide range of cellular processes and its dysregulation is a hallmark of many diseases, including cancer. Inhibition of this pathway can block downstream signaling events, leading to an anti-proliferative effect.

While the precise signaling pathways targeted by this compound are yet to be fully elucidated, its structural features suggest potential for kinase inhibition. The pyridine ring is a common scaffold in many known kinase inhibitors, and the trifluoromethyl group can enhance binding affinity and selectivity.

Table 2: In Vitro Inhibitory Activities of Related Thiourea Derivatives

Compound/Derivative ClassTarget/AssayActivity/EndpointResult
5-(pyridin-2-yl)thiazole derivativesALK5 Luciferase Reporter Assay% Inhibition>95% at 0.1 µM for lead compounds nih.gov
N-(BT-2-yl)-N′-(aryl)thioureasS. aureus T173 GyrBIC₅₀0.25 µg/mL researchgate.net
N-(BT-2-yl)-N′-(aryl)thioureasS. pyogenes ParEIC₅₀0.5–1 µg/mL researchgate.net

This table presents data from related thiourea derivatives to illustrate potential mechanisms, as direct in vitro pathway inhibition data for this compound is not extensively documented.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For thiourea derivatives, SAR studies have revealed several key structural features that govern their biological activity.

The nature and position of substituents on the aromatic rings are critical. In a series of pyridylpyrazole amide compounds containing a thiourea moiety, the substituents on the phenyl ring attached to the thiourea group were found to significantly influence the fungicidal activity. tandfonline.com Similarly, for arylthiourea derivatives with gibberellin-like activity, the substituents on the benzene (B151609) ring and the length of the alkyl chain were key determinants of biological activity. acs.org

The trifluoromethyl group is a particularly important substituent in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity. The position of the trifluoromethyl group on the pyridine ring in this compound is likely to be a crucial factor in its activity.

Rational molecular design based on SAR studies allows for the systematic modification of a lead compound to improve its pharmacological profile. For instance, based on the understanding of how different functional groups contribute to the activity of pyridyl-thiourea derivatives, new analogues can be synthesized with predicted enhanced potency and reduced off-target effects.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights for Thiourea Derivatives

Structural MoietyModificationImpact on ActivityReference
Phenyl Ring SubstituentVariesInfluences fungicidal and gibberellin-like activity tandfonline.comacs.org
Alkyl Chain LengthVariesAffects gibberellin-like activity acs.org
Pyridine Ring SubstituentMethoxy group at 2-positionMay enhance antiproliferative activity researchgate.net
Core StructureIncorporation of thioureaActs as a core pharmacophore for various biological activities

This table summarizes general SAR findings from studies on related thiourea derivatives to provide a framework for the rational design of new analogues.

Future Research Directions and Unexplored Avenues for 5 Trifluoromethyl Pyridin 2 Yl Thiourea

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of [5-(Trifluoromethyl)pyridin-2-yl]thiourea and its derivatives is foundational to any future research. While established methods, such as the reaction of an appropriate aminopyridine with an isothiocyanate, provide a starting point, there is considerable scope for innovation. researchgate.netnih.gov Future research should focus on developing more advanced and sustainable synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: Traditional organic synthesis often relies on hazardous solvents and reagents. Future methodologies should prioritize the use of greener solvents, catalyst-free reactions, or flow chemistry systems. The development of automated synthetic platforms could also accelerate the synthesis of derivative libraries while minimizing waste and human exposure. mdpi.com

Novel Building Blocks: Research into alternative synthetic routes, such as the cyclocondensation of trifluoromethyl-containing building blocks or innovative chlorine/fluorine exchange reactions on pyridine (B92270) precursors, could lead to more efficient and scalable production. nih.gov Exploring one-pot reactions that combine the formation of the trifluoromethylpyridine moiety and the thiourea (B124793) group would represent a significant advancement in efficiency.

Post-Synthetic Modification: Developing selective functionalization techniques for the pyridine ring or the terminal amine of the thiourea group would enable the creation of a diverse range of analogues from the core structure, facilitating structure-activity relationship studies.

Exploration of Novel Catalytic Transformations and Reactivity Profiles

Thiourea derivatives are renowned for their ability to act as organocatalysts, primarily through hydrogen-bonding interactions that activate substrates. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom in this compound suggests a unique catalytic profile that is yet to be fully exploited.

Future catalytic research should venture into:

Asymmetric Catalysis: Building upon the success of other chiral thiourea catalysts in reactions like the aza-Henry and Michael additions, the development of chiral versions of this compound is a primary objective. nih.govrsc.orgacs.org These new catalysts could be applied to a broader range of asymmetric transformations, including Friedel-Crafts alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

Dual-Activation Catalysis: The pyridine nitrogen can act as a Lewis base, while the thiourea moiety acts as a Brønsted acid/hydrogen-bond donor. This inherent bifunctionality could be harnessed for complex transformations requiring simultaneous activation of both the nucleophile and the electrophile. nih.govnih.gov

Phase-Transfer Catalysis: The steric and electronic properties of this compound could be advantageous in phase-transfer catalysis. Encapsulating the thiourea moiety within a larger mechanically interlocked structure, such as a rotaxane, could unlock novel reactivity and stability, for instance, in challenging reactions like nucleophilic fluorination. nih.gov

Table 1: Potential Catalytic Applications for this compound Derivatives

Catalytic ReactionRole of CatalystPotential Advantage of CF3-Pyridine Moiety
Asymmetric Aza-Henry ReactionH-bond activation of nitroalkane and imineEnhanced acidity of N-H protons for stronger substrate binding. nih.govnih.gov
Asymmetric Michael AdditionH-bond activation of electrophileFine-tuning of electronic properties and steric environment. rsc.org
Nucleophilic FluorinationPhase-transfer catalyst via anion bindingPotential for enhanced stability and unique reactivity profiles. nih.gov
Bifunctional CatalysisSimultaneous Lewis base and H-bond donor activationIncreased reaction rates and stereocontrol. nih.gov

Expansion of Supramolecular Architectures and Advanced Sensing Applications

The directional hydrogen-bonding capabilities of the thiourea group, combined with the coordination potential of the pyridine nitrogen, make this compound an excellent candidate for constructing complex supramolecular assemblies.

Unexplored avenues in this area include:

Crystal Engineering: Systematic studies on how modifications to the molecule's periphery affect its solid-state packing could lead to the design of crystalline materials with desired topologies and properties. The interplay of N-H···S, N-H···N, and potentially C-H···F interactions could be exploited to build robust one-, two-, or three-dimensional networks. nih.govresearchgate.net

Anion Recognition and Sensing: The thiourea moiety is a well-established anion-binding motif. Future work should focus on developing this compound-based receptors for the selective colorimetric or fluorometric sensing of environmentally or biologically important anions like fluoride, acetate, or sulfate. mdpi.com The trifluoromethyl group can modulate the acidity of the N-H protons, potentially enhancing binding affinity and selectivity. mdpi.com

Self-Assembled Materials: Investigating the self-assembly of this molecule in solution could lead to the formation of gels, liquid crystals, or other soft materials with responsive properties.

Investigation of Uncharted Materials Applications

The incorporation of fluorinated moieties into organic materials is a proven strategy for enhancing thermal stability, chemical resistance, and other physical properties. mdpi.com The unique combination of a trifluoromethyl group and a pyridine ring in this compound opens doors to novel materials applications.

Future research should explore:

Polymer and Network Materials: Incorporating this compound as a monomer or cross-linking agent in polymers could yield materials with high thermal stability and specific surface properties. Drawing inspiration from perfluoropyridine-based materials, this could lead to the development of advanced fluoropolymers or porous networks for applications in microelectronics or as specialized adsorbents. mdpi.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and thiourea sulfur atom are potential coordination sites for metal ions. Using this compound as an organic linker for the synthesis of MOFs could result in materials with tailored porosity, catalytic activity, or sensing capabilities.

Active Ingredient Formulation: The trifluoromethylpyridine motif is a key structural feature in many active agrochemical and pharmaceutical ingredients. nih.gov Further investigation could explore the use of this compound as a scaffold for developing new agents, for example, by studying its ability to inhibit the self-assembly of viral particles or other biological targets. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions through Integrated Computational and Experimental Approaches

A profound understanding of the non-covalent interactions governing the behavior of this compound is crucial for rational design in all the aforementioned areas. An integrated approach combining advanced experimental techniques and high-level computational methods is essential.

Key research initiatives should include:

High-Resolution Structural Analysis: Detailed X-ray crystallographic and NMR spectroscopic studies of the compound and its complexes with substrates, anions, or metal ions will provide precise geometric data on its interaction modes.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to quantify the energetics of hydrogen bonds (N-H···S, C-H···F) and other weak interactions. nih.govresearchgate.net These studies can elucidate the role of the trifluoromethyl group in modulating the electronic structure and acidity of the thiourea protons.

Molecular Dynamics and Docking: For biological or catalytic applications, molecular docking and molecular dynamics (MD) simulations can predict binding poses and affinities with target proteins or substrates, guiding the design of more effective derivatives. nih.gov This integrated approach has been successfully used to understand the binding of similar heterocyclic compounds to biological targets like bovine serum albumin. nih.gov

Table 2: Integrated Approaches for Mechanistic Studies

Research QuestionExperimental TechniqueComputational MethodExpected Insight
How does it bind to anions?UV-Vis/Fluorescence Titration, NMRDFT, PIXEL Energy CalculationsQuantify binding constants and identify key interaction sites (e.g., H-bonding). researchgate.netmdpi.com
What is its solid-state structure?Single-Crystal X-ray DiffractionCrystal Structure Prediction, Hirshfeld Surface AnalysisElucidate packing motifs and intermolecular interactions (N-H···S, C-H···F). nih.govresearchgate.net
What is the catalytic transition state?Kinetic Studies, Isotope EffectsDFT Transition State SearchDetermine the mechanism and origin of stereoselectivity in catalytic reactions. nih.gov
How does it interact with proteins?Fluorescence Quenching, Circular DichroismMolecular Docking, MD SimulationsPredict binding sites and conformational changes in biological systems. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Discovery

The fields of chemistry and materials science are being transformed by artificial intelligence (AI) and machine learning (ML). nih.govrsc.org These tools can analyze vast datasets to identify complex structure-property relationships, accelerating the discovery of new molecules and materials.

Future directions for this compound in this domain include:

Predictive Modeling: Developing ML models trained on existing data for thiourea derivatives and fluorinated compounds to predict key properties such as catalytic efficiency, binding affinity, or toxicity for novel, virtual analogues of the target compound. This can help prioritize synthetic efforts on the most promising candidates. nih.gov

Generative Design: Employing generative AI models to design new derivatives of this compound with optimized properties. These models can explore a vast chemical space to propose novel structures that human chemists might not intuitively conceive.

Accelerated Materials Discovery: Using AI to sift through computational and experimental data to identify promising candidates for new polymers or MOFs based on this scaffold. This approach can significantly shorten the development cycle for new materials with desired mechanical, thermal, or electronic properties. asu.edu

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a single molecule into a versatile platform for innovation across a multitude of chemical disciplines.

Q & A

Q. What are the established synthetic routes for [5-(Trifluoromethyl)pyridin-2-yl]thiourea, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)pyridine with thiourea derivatives under nucleophilic substitution conditions. For example:

  • Precursor Preparation : 2-Chloro-5-(trifluoromethyl)pyridine can be synthesized via chlorination of 5-(trifluoromethyl)pyridin-2-ol, followed by purification via distillation .
  • Thiourea Incorporation : React the chlorinated pyridine with potassium thiocyanate (KSCN) or ammonium thiocyanate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor reaction progress using TLC or HPLC .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. DMSO) and catalyst (e.g., CuI) to improve yield. Contradictions in reported yields (e.g., 60–85%) may arise from trace moisture or impurities in precursors; rigorous drying of reagents is critical .

Q. How is the compound characterized for structural confirmation and purity assessment?

Methodological Answer: Use a combination of spectroscopic and computational methods:

  • NMR Analysis : Compare 1^1H and 19^19F NMR spectra with predicted chemical shifts. The trifluoromethyl group (δ=62\delta = -62 to -65 ppm in 19^19F NMR) and thiourea NH protons (δ=9.510.5\delta = 9.5–10.5 ppm in 1^1H NMR) are key markers .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., 235.07 g/mol for C7_7H5_5F3_3N3_3S). Discrepancies >2 ppm indicate impurities .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity ≥95% is acceptable for biological assays .

Advanced Research Questions

Q. How do computational models predict the physicochemical properties of this compound, and how are these validated experimentally?

Methodological Answer:

  • Computational Parameters : Calculate XlogP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity using tools like ChemAxon or Spartan. For example, XlogP ≈ 2.9 suggests moderate lipophilicity, aligning with passive cellular uptake .
  • Experimental Validation :
    • LogP Measurement : Perform shake-flask experiments (octanol/water partitioning) and compare with computed values.
    • Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility, which correlates with TPSA (e.g., TPSA >60 Ų indicates poor membrane permeability) .
  • Contradictions : Discrepancies between computed and experimental logP (e.g., ±0.5 units) may arise from solvent effects or ionization; adjust models using COSMO-RS solvation theory .

Q. What strategies are employed to analyze the biological activity of this compound, particularly its interaction with enzymes or receptors?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC50_{50} determination. Include positive controls (e.g., leupeptin for proteases) .
    • Binding Studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d).
  • Molecular Docking : Employ AutoDock Vina to model interactions between the thiourea moiety and target active sites (e.g., hydrogen bonding with catalytic residues). Validate with mutagenesis studies .
  • Data Interpretation : Contradictory activity results (e.g., IC50_{50} variability) may stem from assay conditions (pH, ionic strength); replicate under standardized protocols .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilic Reactions : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution. Kinetic studies (e.g., nitration) show slower reaction rates compared to non-fluorinated analogs .
  • Nucleophilic Reactions : Enhanced thiourea nucleophilicity due to resonance stabilization of the thiolate intermediate. Monitor using 13^{13}C NMR to track charge distribution during thiolate formation .
  • Controlled Experiments : Compare reaction rates with 5-methylpyridin-2-yl thiourea to isolate the trifluoromethyl effect. Use Arrhenius plots to quantify activation energy differences .

Q. What are the best practices for resolving contradictory data in stability studies (e.g., degradation under acidic vs. basic conditions)?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, or UV light) and analyze degradation products via LC-MS.
  • Mechanistic Insights : Acidic hydrolysis likely cleaves the thiourea C–N bond, while basic conditions promote ring-opening of the pyridine moiety. Use isotopic labeling (15^{15}N-thiourea) to track degradation pathways .
  • Contradiction Resolution : Discrepancies in degradation rates (e.g., pH 4 vs. pH 7) may arise from buffer catalysis; repeat studies in non-reactive buffers (e.g., phosphate vs. citrate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[5-(Trifluoromethyl)pyridin-2-yl]thiourea
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[5-(Trifluoromethyl)pyridin-2-yl]thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.